Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate
Overview
Description
Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to the hydroxyl group of an amino acid derivative. This compound is often used in organic synthesis, particularly in the protection of functional groups during multi-step synthetic processes.
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in organic synthesis , which suggests it may interact with a variety of molecular targets depending on the specific reaction it’s involved in.
Mode of Action
As an organic synthesis intermediate, its interaction with targets would depend on the specific chemical reaction it’s being used in .
Biochemical Pathways
As an intermediate in organic synthesis, it’s likely involved in a variety of biochemical pathways depending on the specific reactions it’s used in .
Pharmacokinetics
As a synthetic intermediate, its bioavailability would likely depend on the specific context in which it’s used .
Result of Action
As an intermediate in organic synthesis, its effects would depend on the specific reactions it’s involved in .
Action Environment
Like other chemical compounds, factors such as temperature, ph, and presence of other chemicals could potentially influence its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate typically involves the protection of the hydroxyl group of an amino acid derivative using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Amino acid derivative+TBDMS-Cl→Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective atmospheres and anhydrous conditions is crucial to prevent hydrolysis and other side reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the TBDMS group.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of deprotected amino acid derivatives or other functionalized products.
Scientific Research Applications
Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate can be compared with other similar compounds that feature different protecting groups:
Ethyl (2S)-2-amino-3-[(tert-butyldiphenylsilyl)oxy]propanoate: Uses a tert-butyldiphenylsilyl (TBDPS) group, which offers greater stability but requires harsher conditions for deprotection.
Ethyl (2S)-2-amino-3-[(trimethylsilyl)oxy]propanoate: Uses a trimethylsilyl (TMS) group, which is less bulky and easier to remove but offers less protection.
Ethyl (2S)-2-amino-3-[(methoxymethyl)oxy]propanoate: Uses a methoxymethyl (MOM) group, which provides moderate protection and can be removed under mild acidic conditions.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of protecting groups in organic synthesis.
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-[tert-butyl(dimethyl)silyl]oxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO3Si/c1-7-14-10(13)9(12)8-15-16(5,6)11(2,3)4/h9H,7-8,12H2,1-6H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMPDRVQQMHKOT-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO[Si](C)(C)C(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CO[Si](C)(C)C(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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